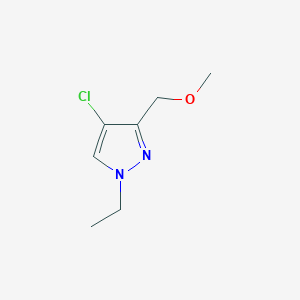
4-chloro-1-ethyl-3-(methoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-ethyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole class of compounds. It is commonly used in scientific research for its various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 4-chloro-1-ethyl-3-(methoxymethyl)-1H-pyrazole is not fully understood. However, it is known to act as an inhibitor of certain enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and decrease pain. The compound has also been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-1-ethyl-3-(methoxymethyl)-1H-pyrazole in lab experiments is its relatively low cost and easy availability. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-chloro-1-ethyl-3-(methoxymethyl)-1H-pyrazole. One direction is to study its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another direction is to develop more selective inhibitors of specific enzymes and receptors using this compound as a starting point. Additionally, the compound could be used as a molecular probe for studying the structure and function of enzymes and receptors.
Méthodes De Synthèse
There are several methods to synthesize 4-chloro-1-ethyl-3-(methoxymethyl)-1H-pyrazole. One of the most common methods involves the reaction of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride and phosphorus pentachloride. The resulting compound is then treated with sodium azide and copper (I) chloride to obtain this compound.
Applications De Recherche Scientifique
4-chloro-1-ethyl-3-(methoxymethyl)-1H-pyrazole has been widely used in scientific research for its various biochemical and physiological effects. It has been used as a building block for the synthesis of other compounds, such as pyrazole-containing ligands for metal complexes. The compound has also been used as a molecular probe for studying the binding sites of enzymes and receptors.
Propriétés
IUPAC Name |
4-chloro-1-ethyl-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-3-10-4-6(8)7(9-10)5-11-2/h4H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMJIQCOLLODSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2690673.png)
![Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2690675.png)

![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]but-2-ynamide](/img/structure/B2690678.png)
![2-(2-Bromo-4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2690680.png)
![Methyl N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2690682.png)
![3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2690683.png)
![N-(3-chloro-4-methylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2690684.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2690685.png)


